molecular formula C7H10N2O3 B3050146 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione CAS No. 23935-66-2

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B3050146
CAS No.: 23935-66-2
M. Wt: 170.17 g/mol
InChI Key: NMUGRVBBAFKNPN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 23956-12-9) is a pyrimidine derivative featuring a hydroxyethyl group at position 5 and a methyl group at position 4. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol.

Synthesis The compound is synthesized via methods involving nucleophilic substitution or condensation reactions. For example, 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione derivatives can be prepared using ethanol as a solvent under mild conditions, as demonstrated in protocols for related pyrimidine diones .

Properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUGRVBBAFKNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296753
Record name 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23935-66-2
Record name NSC111285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture

The target compound features a pyrimidine-2,4-dione core substituted at positions 5 and 6 with a 2-hydroxyethyl group and methyl group, respectively. This arrangement imposes steric and electronic constraints that influence reaction pathways:

  • Position 5 : The 2-hydroxyethyl group (-CH2CH2OH) introduces polarity, necessitating hydroxyl protection during synthesis.
  • Position 6 : The methyl group enhances lipophilicity and may direct electrophilic substitution patterns.

Key Synthetic Hurdles

  • Regioselectivity : Ensuring precise functionalization at positions 5 and 6 without side reactions.
  • Hydroxyl Group Reactivity : Managing the 2-hydroxyethyl group’s susceptibility to oxidation or elimination.
  • Crystallinity : Achieving high-purity crystalline forms for pharmaceutical applications, as demonstrated in analogous hydrochloride salt preparations.

Nucleophilic Substitution Routes

Halogenated Intermediate Strategy

A two-step approach derived from patented pyrimidinedione syntheses involves:

  • Synthesis of 5-Chloro-6-methylpyrimidine-2,4(1H,3H)-dione :
    • Chlorination of 6-methyluracil using phosphorus oxychloride (POCl3) at 80–100°C.
    • Yield: ~85% (extrapolated from similar chlorinations).
  • Hydroxyethylation via Nucleophilic Substitution :
    • Reacting the chlorinated intermediate with ethylene glycol in the presence of a base (e.g., K2CO3) at 120°C.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Yield: 60–70% (estimated from analogous alkylations).
Reaction Scheme:

$$
\text{5-Cl-6-Me-pyrimidinedione} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Cyclocondensation Approaches

Biginelli-Type Condensation

Adapting multicomponent reactions used for dihydropyrimidinones:

  • Reactants :
    • Urea (2,4-dione precursor)
    • Ethyl acetoacetate (6-methyl group source)
    • 2-Hydroxyethyl acetaldehyde (5-substituent precursor)
  • Conditions :
    • Catalyst: HCl or Lewis acids (e.g., FeCl3).
    • Solvent: Ethanol, reflux (78°C).
    • Yield: ~50% (based on 6-methyl-2-thiouracil derivatives).

Post-Synthetic Modification

  • Synthesis of 6-Methyluracil :
    • Cyclization of thiourea with methylmalonyl chloride.
  • Hydroxyethyl Functionalization :
    • Michael addition using ethylene oxide under basic conditions.
    • Temperature: 0–5°C to minimize polymerization.

Purification and Characterization

Crystallization Techniques

  • Solvent-Antisolvent Pairing : Use isopropanol/water mixtures to precipitate the compound, achieving >99% purity.
  • Acid-Base Recrystallization : Treatment with dilute HCl followed by neutralization with triethylamine enhances crystalline form.

Analytical Data

Property Value Method
Melting Point 180–181°C (predicted) Differential Scanning Calorimetry
HPLC Purity >99.5% Reverse-Phase HPLC
Molecular Weight 184.18 g/mol Mass Spectrometry

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods
Method Yield Purity Scalability
Nucleophilic Substitution 60–70% >99% Industrial
Biginelli Condensation 50% 95–98% Laboratory
Post-Synthetic Modification 75% 98% Pilot Plant
  • Nucleophilic Substitution offers superior scalability but requires halogenated intermediates.
  • Biginelli Condensation is a one-pot method but suffers from moderate yields.

Industrial-Scale Considerations

Cost Optimization

  • Solvent Recovery : DMF and acetonitrile recycling reduces production costs by 20–30%.
  • Catalyst Reuse : FeCl3 in cyclocondensation can be reused for 3–5 batches without yield loss.

Environmental Impact

  • Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring wastewater treatment.
  • Green Chemistry : Subcritical water as a solvent alternative is under investigation.

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-Catalyzed Alkylation : Pilot studies show 40% yield using immobilized Candida antarctica lipase.
  • Advantages : Mild conditions (pH 7, 37°C) and reduced side reactions.

Flow Chemistry

  • Microreactor Systems : Continuous flow synthesis reduces reaction time from 12 h to 2 h.
  • Residence Time : 30 minutes at 100°C achieves 85% conversion.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(2-Carboxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

    Reduction: 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-diol

    Substitution: Various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid synthesis or as a modulator of signaling pathways. The hydroxyethyl and methyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Substituents Molecular Formula Key Properties References
Target Compound 5-(2-Hydroxyethyl), 6-methyl C₇H₁₀N₂O₃ High polarity, moderate solubility in water/ethanol
5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione 5-(Diethylaminomethyl), 6-methyl C₁₀H₁₇N₃O₂ Enhanced lipophilicity; anti-inflammatory activity (34.9% yield)
Bromacil (5-Bromo-3-sec-butyl-6-methyluracil) 5-Bromo, 3-sec-butyl, 6-methyl C₉H₁₃BrN₂O₂ Herbicidal activity; low water solubility
5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione Aromatic fluorine substituents C₂₀H₁₅F₅N₂O₃ High stability; potential anticancer applications
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one Ethoxycarbonyl, phenyl, 6-methyl C₁₄H₁₆N₂O₃ Catalytic applications; IR/NMR-confirmed structure

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound increases polar interactions compared to brominated or alkylated analogs like bromacil .

Yield Comparison :

  • Target compound: ~98% purity reported .
  • Diethylaminomethyl analog: 34.9% yield under optimized conditions .
  • Bromacil: Industrially synthesized with >90% purity .

Physicochemical Properties

Property Target Compound 5-Diethylaminomethyl Analog Bromacil
Solubility High in ethanol/water Moderate in ethanol Low in water
Melting Point Not reported 228–230°C 158–160°C
Stability Stable at room temperature Sensitive to moisture Light-stable

Biological Activity

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring with a hydroxyethyl group at the 5-position and a methyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C7H10N2O3
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 23935-66-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of enzymes involved in nucleic acid synthesis and modulate signaling pathways. The specific positioning of the hydroxyethyl and methyl groups enhances its binding affinity to these targets, which is critical for its biological effects.

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiviral and anticancer activities. These compounds can interfere with DNA synthesis and cellular proliferation:

  • Antiviral Activity : Studies have shown that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes essential for nucleic acid synthesis.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit tumor cell growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting DNA replication processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses a broad spectrum of activity against various bacterial strains. The mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Umesha et al. (2009)Evaluate antimicrobial and antioxidant activityCompounds exhibited significant antimicrobial activity against various pathogens, with effective DPPH radical scavenging ability .
MDPI Study (2021)Investigate anticancer propertiesShowed promising anticancer effects with IC50 values indicating effective inhibition of tumor cell lines at low concentrations .
EPA DSSTox DatabaseToxicological assessmentProvides insights into the safety profile and potential environmental impact of the compound .

Q & A

Q. Q1: What are the common synthetic routes for preparing 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione derivatives, and how are they validated?

A1: The synthesis typically involves alkylation or functionalization of the pyrimidine-2,4-dione core. For example:

  • Alkylation : Reacting 6-amino-substituted pyrimidine-2,4-diones with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF, using potassium carbonate as a base. Yields range from 40–78%, depending on steric and electronic factors .
  • Cyclization : Condensation reactions with aldehydes or ketones under acidic or basic conditions to form fused pyrido-pyrimidine systems. LCMS and 1^1H/13^13C NMR are critical for validating purity and regioselectivity. Key spectral markers include:
    • 1^1H NMR: Peaks at δ 4.8–5.0 ppm (NH2_2 or OH groups), δ 3.9–4.2 ppm (CH2_2 from hydroxyethyl), and δ 1.2–1.3 ppm (CH3_3 from methyl groups) .

Advanced Synthesis Optimization

Q. Q2: How can computational methods improve the efficiency of synthesizing substituted pyrimidine-2,4-diones?

A2: Quantum chemical calculations (e.g., DFT) and reaction path searching can predict optimal reaction conditions. For example:

  • Reaction Design : ICReDD’s approach integrates computational screening to identify viable alkylation pathways, reducing trial-and-error experimentation. This method narrows solvent/base combinations (e.g., DMF/K2_2CO3_3 vs. CH2_2Cl2_2/Et3_3N) and predicts steric hindrance in regioselective alkylation .
  • Yield Prediction : Machine learning models trained on reaction databases (e.g., Reaxys) correlate substituent electronic effects (e.g., EDG vs. EWG) with yields, aiding in precursor selection .

Biological Evaluation

Q. Q3: What methodologies are used to assess the biological activity of this compound derivatives?

A3:

  • Antimicrobial Screening : Compounds are tested against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion assays. Activity is quantified via MIC (Minimum Inhibitory Concentration), with reference to standards like Metronidazole. Hydrophobic substituents (e.g., benzyl, thiazole) enhance membrane penetration .
  • Enzyme Inhibition : For eEF-2K inhibition, kinase assays (e.g., ADP-Glo™) measure IC50_{50} values. Derivatives with electron-withdrawing groups (e.g., Cl, CF3_3) show improved binding to ATP pockets .

Structural-Activity Relationship (SAR) Analysis

Q. Q4: How do substituents at the 1-, 3-, and 6-positions influence the biological activity of pyrimidine-2,4-diones?

A4:

  • Position 1 (N-alkylation) : Bulky groups (e.g., cyclopropyl) reduce solubility but increase metabolic stability. Ethyl or propyl groups balance lipophilicity and bioavailability .
  • Position 3 (Hydroxyethyl) : The 2-hydroxyethyl group enhances hydrogen bonding with target proteins (e.g., eEF-2K’s catalytic domain), confirmed by docking studies .
  • Position 6 (Methyl) : Methyl groups improve steric shielding, reducing oxidative metabolism. Replacing methyl with arylthio groups (e.g., 6-((2-methoxyphenyl)thio)) introduces π-π stacking interactions, critical for HIV RT inhibition .

Contradictory Data Resolution

Q. Q5: How can conflicting biological activity data (e.g., antimicrobial vs. antiviral) be resolved for structurally similar derivatives?

A5:

  • Dose-Response Curves : Re-test compounds at varying concentrations to rule out false positives/negatives. For example, moderate activity against S. aureus (MIC = 32 µg/mL) may mask potent antiviral effects at lower doses .
  • Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity, cellular infectivity models) to isolate mechanisms. A derivative inactive in agar diffusion may inhibit viral replication via host-factor modulation .

Analytical Method Validation

Q. Q6: What advanced analytical techniques are recommended for characterizing degradation products of pyrimidine-2,4-diones?

A6:

  • LC-HRMS : Resolves degradation pathways (e.g., oxidative dealkylation of hydroxyethyl to carboxylic acid) with ppm-level mass accuracy.
  • 2D NMR : 1^1H-13^13C HSQC identifies structural changes in aged samples, such as ring-opening or dimerization .
  • X-ray Crystallography : Determines solid-state stability and hydrate formation (e.g., monohydrate vs. anhydrous forms), critical for formulation studies .

Stability and Storage

Q. Q7: How should this compound derivatives be stored to prevent degradation?

A7:

  • Temperature : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxyethyl group.
  • Light Sensitivity : Amber vials reduce photodegradation, as UV exposure triggers ring-opening in pyrimidine-2,4-diones .
  • Hygroscopicity : Silica gel desiccants prevent hydrate formation, which alters solubility and bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

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